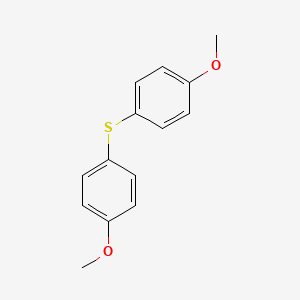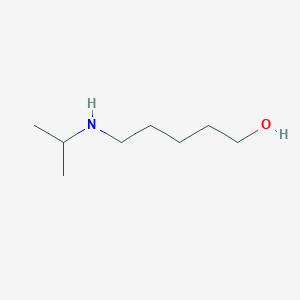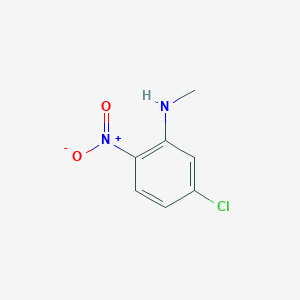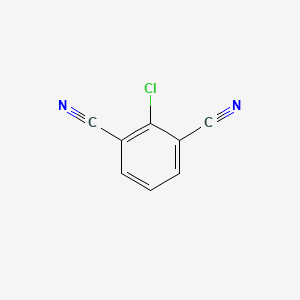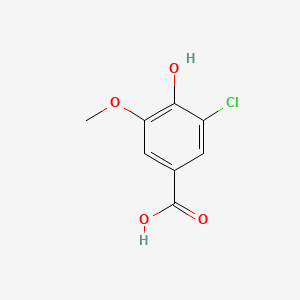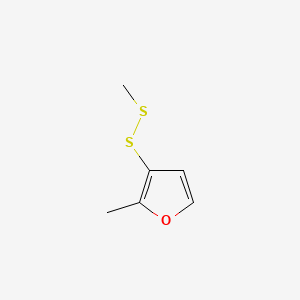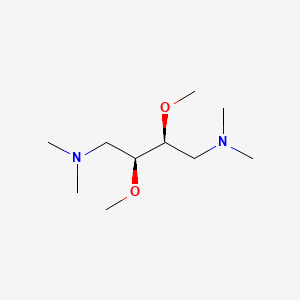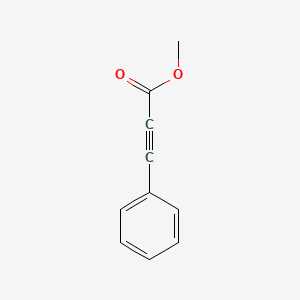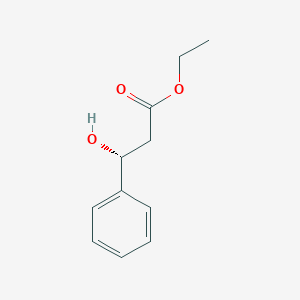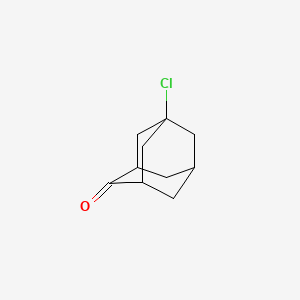
Tantalum sulfide (TaS2)
Übersicht
Beschreibung
Tantalum (IV) sulfide (TaS2) is an inorganic compound with a layered structure, having three-coordinate sulfide centers and trigonal prismatic or octahedral metal centers . It is structurally similar to molybdenum disulfide (MoS2) and other transition metal dichalcogenides . TaS2 has three polymorphs: 1T-TaS2, 2H-TaS2, and 3R-TaS2, representing trigonal, hexagonal, and rhombohedral respectively .
Synthesis Analysis
TaS2 quantum dots with a monodisperse grain size of around 3 nm can be prepared by an effective ultrasonic liquid phase exfoliation method . Another method involves the electro-calciothermic reduction of TaS2 at 900 °C using Ca in molten CaCl2 salts . A cleaner TaS2 can also be prepared via the highly efficient carbo-sulfidation of Ta2O5 using S2 gas .
Molecular Structure Analysis
TaS2 is a layered compound with three-coordinate sulfide centers and trigonal prismatic or octahedral metal centers . It has a crystal structure showing two stacked S-Ta-S sheets . The phase structure of TaS2 was characterized by X-ray photoelectron microscopy (XPS), X-ray diffractometer (XRD), Fourier-transform infrared spectrometer (FTIR), and Raman spectroscopy .
Chemical Reactions Analysis
The electro-calciothermic reduction of TaS2 was applied to open a new pathway for producing high-purity Ta powders applicable for tantalum electrolytic capacitors . The supplied electric charge was varied to electrochemically reduce the sulfide at 900 °C using Ca in molten CaCl2 salts .
Physical And Chemical Properties Analysis
TaS2 has a molar mass of 245.078 g/mol . It appears as golden or black crystals, depending on the polytype . It has a density of 6.86 g/cm3 and is insoluble in water . TaS2 is a semiconductor with a d1 electron configuration .
Wissenschaftliche Forschungsanwendungen
High-Purity Tantalum Metal Production
Tantalum (Ta) is a metal known for its high melting point, corrosion resistance, and ductility at room temperature. It’s widely used in electronics, biomedical devices, corrosion-resistant coatings, and other industrial applications . TaS2 plays a crucial role in the production of high-purity tantalum powders, which are essential for manufacturing tantalum electrolytic capacitors. These capacitors are preferred due to their low leakage current, high capacity per unit volume, and excellent stability across a wide range of temperatures .
Quantum Computing and Data Storage
The 1T phase of TaS2, in particular, has been studied for its quantum properties like superconductivity and charge density waves (CDW). A collaboration involving the Jozef Stefan Institute and Université Paris-Saclay utilized the Pair Distribution Function (PDF) beamline at the National Synchrotron Light Source II to uncover a hidden electronic state in TaS2. This discovery could lead to applications in data storage, quantum computing, and superconductivity .
Nanotechnology
TaS2 nanosheets and nanoparticles can be prepared through liquid chemical exfoliation. These materials are instrumental in investigating fundamental physical phenomena such as CDW, which is associated with the dimensionality effect. The ability to create thin films from TaS2 expands its applications in various nanotechnology fields .
Optoelectronics
TaS2 has been extensively studied for applications ranging from optical switches to catalysis. Its tunable band gap, controllable size, and strong photoluminescence make it a focused material for optoelectronic devices. These properties are particularly beneficial for developing new types of optical sensors and switches .
Phase Transition-Induced Electronics
As a transition metal dichalcogenide (TMD), TaS2 exhibits phase transition-induced electronic property modulation at low temperatures. This characteristic is crucial for enabling the semiconductor/metal transition that is vital for next-generation electronic applications. The appropriate phase of TaS2 must be grown to exploit this property .
Sustainable Metallurgy
A sustainable process for producing high-quality tantalum metal involves the carbo-sulfidation of Ta2O5 at high temperatures, followed by the electrochemical reduction of the sulfide in molten CaCl2. This process not only provides a pathway to obtain high-purity tantalum but also represents a more environmentally friendly approach to metallurgy .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(sulfanylidene)tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWYJKSBSAKOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ta]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065260 | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [HSDB] Black powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Tantalum sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tantalum sulfide (TaS2) | |
CAS RN |
12143-72-5 | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12143-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes tantalum sulfide (TaS2) suitable for photothermal therapy, and what are its advantages in this field?
A1: Tantalum sulfide (TaS2) nanosheets demonstrate efficient near-infrared (NIR) light-to-heat conversion, making them suitable for photothermal therapy. [] This material exhibits a high photothermal conversion efficiency of 39%, indicating its ability to effectively convert NIR light into heat energy. [] Furthermore, tantalum (Ta) is recognized for its biocompatibility, eliciting minimal adverse biological responses in both its oxidized and reduced forms. [] This biocompatibility makes TaS2 nanosheets promising candidates for biomedical applications, minimizing potential negative effects within biological systems.
Q2: How does strain engineering impact the properties of tantalum sulfide (TaS2) at the atomic level?
A2: Strain engineering provides a method for fine-tuning the properties of two-dimensional (2D) materials like TaS2. [] Applying controlled external strain can manipulate the optical and electronic properties of these materials. Studies have demonstrated strain-induced lattice vibration modulation in mono- and few-layer TaS2. [] Specifically, the Raman modes E1g and E12g exhibit sensitivity to strain, with E1g intensity increasing and E12g decreasing under compressive strain. [] This opposing shift in intensities is attributed to the interplay between strain-induced changes in electron-phonon interlayer coupling and potential modifications in intralayer transport caused by stacking effects. []
Q3: Can you elaborate on the applications of tantalum sulfide (TaS2) nanosheets beyond photothermal therapy?
A4: Tantalum sulfide (TaS2) nanosheets possess several characteristics that make them suitable for various applications besides photothermal therapy. They exhibit a high drug loading capacity (177% by weight) and enable controlled drug release, triggered by NIR light and moderately acidic pH environments. [] This makes them suitable for targeted drug delivery systems, particularly in cancer treatment where the tumor microenvironment tends to be acidic. Additionally, their ability to accumulate in tumors, enhanced by heat-induced vascular permeability, further strengthens their potential in targeted therapies. [] Lastly, TaS2 nanosheets show comparable CT imaging contrast efficiency to clinically used iobitridol, highlighting their potential as a contrast agent for computed tomography imaging. []
Q4: How have organometallic compounds been used in the study of tantalum sulfide (TaS2)?
A5: Organometallic compounds have been employed to create intercalation compounds with layered transition metal dichalcogenides, including tantalum sulfide (TaS2). [] This intercalation process involves inserting the organometallic compound between the layers of the TaS2 structure, potentially modifying its properties and opening avenues for new applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



